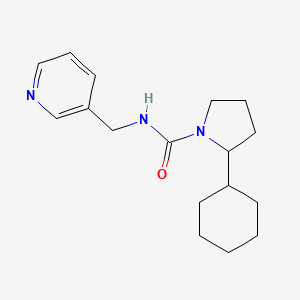
2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound falls under the category of pyrrolidine carboxamides, which are known to exhibit potent biological activities.
Wirkmechanismus
The exact mechanism of action of 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide is not fully understood. However, it is believed to act through modulation of the GABAergic system, which is responsible for regulating neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced seizure activity.
Biochemical and Physiological Effects
2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide has been shown to exhibit significant biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to increased inhibition of neuronal activity. Additionally, it has been shown to reduce the levels of inflammatory cytokines, leading to reduced inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide in lab experiments is its potent anticonvulsant activity. This makes it a useful tool for studying the mechanisms of seizure activity and potential treatments for epilepsy. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide. One area of interest is the development of more potent and selective analogs of this compound, which could lead to more effective treatments for epilepsy and other neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential effects on other physiological systems. Finally, studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Synthesemethoden
The synthesis of 2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide involves the reaction of cyclohexylamine and 3-picolyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with pyrrolidine-1-carboxylic acid to obtain the final product. The purity and yield of the compound can be improved by using appropriate purification methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anticonvulsant activity, making it a potential candidate for the treatment of epilepsy. Additionally, it has been shown to possess analgesic and anti-inflammatory properties, which could make it useful in the treatment of chronic pain and inflammatory disorders.
Eigenschaften
IUPAC Name |
2-cyclohexyl-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(19-13-14-6-4-10-18-12-14)20-11-5-9-16(20)15-7-2-1-3-8-15/h4,6,10,12,15-16H,1-3,5,7-9,11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBWUHQYUHXGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CCCN2C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

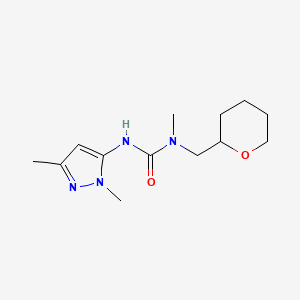
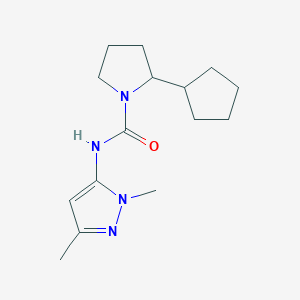
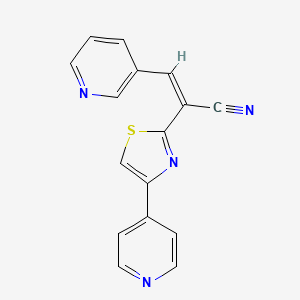
![1-[(2-cyanophenyl)methyl]-N-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7527899.png)
![2-(hexahydro-1H-pyrido[1,2-a]pyrazin-2(6H)-yl)quinoxaline](/img/structure/B7527912.png)
![methyl N-methyl-N-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]carbamate](/img/structure/B7527913.png)
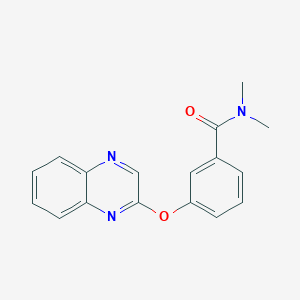
![1-[(5-Butyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7527933.png)
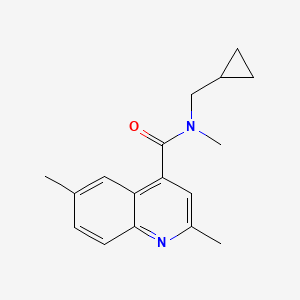



![N-[2-[benzyl(methyl)amino]-2-oxoethyl]-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7527987.png)
